6-Chloro-5-nitropicolinamide
Description
The Significance of Substituted Pyridine (B92270) Systems in Chemical Synthesis
The pyridine ring is a fundamental heterocyclic scaffold in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.gov Its presence in thousands of pharmacologically active compounds underscores its importance. researchgate.net The utility of the pyridine moiety is greatly enhanced by the introduction of substituents, which can modulate the molecule's physical and biological properties. nih.gov The synthesis of these substituted pyridines is a major focus of organic chemistry, with numerous methods developed to construct and functionalize this aromatic system. researchgate.netnih.gov These methods often aim for high efficiency, selectivity, and functional group tolerance to access a diverse range of structures. nih.gov For example, multi-component reactions and ring-remodeling strategies have been developed to create highly functionalized pyridines that would be challenging to synthesize through traditional means. nih.govresearchgate.net The resulting substituted pyridines are not only endpoints but also crucial intermediates in the synthesis of more complex molecular architectures. wisdomlib.org
Contextualizing 6-Chloro-5-nitropicolinamide within the Picolinamide (B142947) Family
Within the broad family of picolinamides, this compound is a distinct derivative characterized by the presence of both a chloro and a nitro group on the pyridine ring. Picolinamide itself is the amide derivative of picolinic acid. The introduction of a chlorine atom at the 6-position and a nitro group at the 5-position significantly influences the electronic nature of the pyridine ring. The nitro group, being a strong electron-withdrawing group, and the halogen atom, also electron-withdrawing, make the aromatic ring electron-deficient. This electronic modification is key to the compound's reactivity and its utility as a synthetic intermediate. Picolinamide derivatives have been investigated for a range of applications, including their potential as kinase inhibitors in cancer research and as fungicides in agriculture. rsc.orgnih.govacs.org They are also used in the development of catalysts for chemical transformations, such as the hydrogenation of carbon dioxide. acs.org
Contemporary Research Trajectories for Halogenated and Nitrated Heterocycles
Halogenated and nitrated heterocycles are of significant interest in contemporary chemical research due to the versatile reactivity imparted by the halogen and nitro functional groups. researchgate.netmdpi.com The nitro group is a powerful electron-withdrawing group that can activate a heterocyclic ring towards certain chemical reactions and is a key component in many energetic materials. mdpi.com Halogens, particularly chlorine and bromine, on heterocyclic rings are valuable synthetic handles. They can be readily displaced by nucleophiles or participate in cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups. researchgate.net
Research in this area often focuses on developing new synthetic methods to introduce these groups onto heterocyclic scaffolds with high selectivity. acs.org Another major research trajectory is the exploration of the "halogen dance" reaction, where a halogen atom migrates to a different position on the ring under basic conditions, providing access to isomers that are otherwise difficult to obtain. researchgate.net The combination of both halogen and nitro groups on the same heterocyclic core, as seen in this compound, creates a multifunctional building block for constructing more complex and potentially bioactive molecules.
Review of Current Literature and Unaddressed Research Gaps
A review of the scientific literature indicates that this compound is primarily recognized as a chemical intermediate. While its synthesis and basic properties are documented in chemical supplier catalogs, there is a notable lack of in-depth studies on its specific applications or biological activities. The compound is often listed as a precursor for the synthesis of other, more complex molecules. fluorochem.co.ukbldpharm.com Its related acidic form, 6-chloro-5-nitropicolinic acid, is also commercially available and likely serves a similar role as a synthetic building block. sigmaaldrich.com
The primary research gap, therefore, lies in the exploration of the potential utility of this compound beyond its role as a simple intermediate. There is an opportunity for further research to investigate its potential in medicinal chemistry, agrochemistry, or materials science. For instance, the reactivity of the chloro and nitro groups could be systematically explored to generate a library of new picolinamide derivatives for biological screening. Furthermore, detailed computational studies could elucidate its electronic structure and predict its reactivity, guiding future synthetic efforts. The lack of extensive characterization and application-focused research presents a clear area for future scientific inquiry.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1224637-03-9 bldpharm.com |
| Molecular Formula | C₆H₄ClN₃O₃ fluorochem.co.uk |
| Molecular Weight | 201.57 g/mol fluorochem.co.uk |
| Appearance | Solid fluorochem.co.uk |
| Purity | Typically ≥95% fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3O3 |
|---|---|
Molecular Weight |
201.57 g/mol |
IUPAC Name |
6-chloro-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-4(10(12)13)2-1-3(9-5)6(8)11/h1-2H,(H2,8,11) |
InChI Key |
NBTRXASLUVGTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis and Functionalization Strategies
One common route to 6-Chloro-5-nitropicolinamide begins with picolinonitrile derivatives. This pathway involves the introduction of the nitro and chloro groups onto the pyridine (B92270) ring, followed by the conversion of the nitrile group into the final amide. A key intermediate in this process is 6-Chloro-5-nitropicolinonitrile. The final step in this sequence is the hydrolysis of the nitrile group to an amide, a standard transformation in organic synthesis.
The introduction of a nitro group onto the pyridine ring is a critical step. Pyridine is an electron-deficient heterocycle, making electrophilic aromatic substitution, such as nitration, more challenging than for benzene. The reaction typically requires harsh conditions, often employing a mixture of nitric acid and sulfuric acid. For instance, the nitration of 2-aminopyridine (B139424) derivatives often utilizes a nitric acid-sulfuric acid mixture to produce 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine. google.com The position of nitration (regioselectivity) is governed by the electronic effects of the substituents already present on the pyridine scaffold.
Following nitration, a halogen, typically chlorine, is introduced to the pyridine ring. A common method for chlorination involves the conversion of a hydroxyl group to a chlorine atom. For example, 2-hydroxy-5-nitropyridine (B147068) can be effectively chlorinated using reagents like phosphorus oxychloride or a combination of phosphorus oxychloride and phosphorus pentachloride. google.com This reaction proceeds by converting the pyridine hydroxyl group (which exists in equilibrium with its pyridone tautomer) into a better leaving group, which is then displaced by a chloride ion. The regioselectivity of this step is predetermined by the position of the hydroxyl group on the precursor molecule.
An alternative and more direct synthetic route involves the use of 6-Chloro-5-nitropicolinoyl chloride as the immediate precursor. This method hinges on the acylation of ammonia (B1221849). The acid chloride is highly reactive toward nucleophiles, and its reaction with ammonia (ammonolysis) provides a straightforward pathway to the corresponding primary amide, this compound. This type of reaction is analogous to the synthesis of other carboxamides, such as the reaction of 6-chloropyridine-3-carbonyl chloride with p-amino acetophenone (B1666503) to form an amide linkage. researchgate.net This final step is typically high-yielding and clean, provided the acid chloride precursor is of high purity.
Synthesis from Picolinonitrile Derivatives
Optimization of Synthetic Parameters
The efficiency of any synthetic route is highly dependent on the optimization of various reaction parameters. Factors such as temperature, solvent, catalysts, and reaction time can have a significant impact on the final yield and purity of the product.
Careful control of reaction conditions is essential for maximizing the yield and ensuring the high purity of this compound and its intermediates. For example, in the chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride, reacting at 60°C for 16 hours can result in a yield of 89.5% with a purity of 99.5%. google.com Similarly, in other related pyridine syntheses, specific conditions have been optimized for high yields; for instance, a reaction to produce a substituted nitropyridine yielded a light yellow solid with 89% yield and 98% purity as analyzed by liquid phase chromatography. guidechem.com
The table below illustrates examples of how reaction conditions can influence the outcome of key steps in the synthesis of related chloro-nitro-pyridine compounds.
| Precursor(s) | Reagent(s) | Temperature | Time | Solvent | Yield | Purity |
| 2-hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride | 60°C | 16 h | None | 89.5% | 99.5% |
| 2-Chloro-3-nitro-6-methylpyridine, Guaiacol | DABCO | 130°C | 3-4 h | None | 89% | 98% |
| 6-chloropyridine-3-carbonyl chloride, p-amino acetophenone | Pyridine (catalyst) | 110°C (reflux) | 3 h | Toluene (B28343) | - | - |
Influence of Reaction Conditions on Yield and Purity
Solvent Selection and Its Role in Reaction Efficacy
The choice of solvent is critical in the synthesis of picolinamide (B142947) derivatives. Solvents can influence reaction rates, yields, and even the course of a reaction by affecting the solubility of reactants and the stability of intermediates. In the context of amidation reactions, which are central to the formation of this compound from its carboxylic acid precursor (6-Chloro-5-nitropicolinic acid), various solvents are employed.
For instance, N-methyl pyrrolidone (NMP) has been identified as a key solvent in amidation processes using ammonium (B1175870) chloride, where it also serves as an acid-binding reagent, obviating the need for a stoichiometric base. researchgate.net Other solvents like acetonitrile (B52724) and toluene are also commonly used in the synthesis of similar amide structures. researchgate.net The selection is often based on the solubility of the starting materials and the reaction temperature required. For reactions involving metallic reagents, such as nitro group reductions, solvents like ethanol (B145695) or ethyl acetate (B1210297) are frequently utilized. researchgate.netreddit.com
Temperature and Pressure Control in Organic Transformations
Temperature and pressure are fundamental parameters in controlling the outcome of organic syntheses. Amidation reactions, for example, can be highly exothermic, particularly when starting from reactive species like acyl chlorides, often necessitating cooling to manage the reaction rate. In other cases, heating or refluxing for several hours may be required to drive the reaction to completion. researchgate.net
For catalytic hydrogenations, a common method for reducing nitro groups, controlling both temperature and pressure is crucial. These reactions are often initiated with gentle heating, but can become highly exothermic once started. researchgate.net Maintaining adequate hydrogen pressure (e.g., 5 to 10 bar) and vigorous stirring is essential to ensure the reaction proceeds efficiently and to prevent the formation of undesired byproducts like azines, which can act as catalyst poisons. researchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in the synthesis and transformation of complex organic molecules. This includes the application of reducing agents to modify functional groups and the use of mediators in forming the core amide bond.
Application of Reducing Agents (e.g., SnCl₂·H₂O)
The nitro group on the this compound molecule is a key functional group that can be transformed to an amine via reduction. This transformation is significant for creating derivatives with different chemical properties. Tin(II) chloride (SnCl₂), often in its dihydrate form (SnCl₂·H₂O), is a classic and effective reagent for this purpose. echemi.com It offers a mild method for reducing aromatic nitro groups to primary amines, often with good selectivity, leaving other reducible functional groups intact. commonorganicchemistry.com
The reaction is typically carried out in a solvent like ethanol. researchgate.netreddit.com While effective, a notable drawback of using SnCl₂ is the workup procedure, as quenching the reaction with a base can lead to the precipitation of tin salts, which can complicate product isolation. reddit.comacsgcipr.org Alternative methods for nitro group reduction include catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) or Raney nickel, and other metals like Iron (Fe) or Zinc (Zn) in acidic conditions. commonorganicchemistry.com
Table 1: Common Reducing Agents for Aromatic Nitro Groups
| Reagent | Typical Conditions | Notes |
|---|---|---|
| H₂ + Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functionalities. commonorganicchemistry.com |
| SnCl₂·H₂O | Ethanol, HCl | Mild and selective; workup can be challenging due to tin salt precipitation. researchgate.netreddit.comcommonorganicchemistry.com |
| Fe | Acidic conditions (e.g., HCl, Acetic Acid) | A mild method for selective reduction. echemi.com |
| Raney Nickel | Catalytic hydrogenation | Used when dehalogenation of aryl halides is a concern. commonorganicchemistry.com |
| Na₂S | DMF, 60°C | Can sometimes selectively reduce one nitro group in the presence of others. researchgate.net |
Ammonia-Mediated Amidation Reactions
The formation of the amide bond in this compound is achieved through an amidation reaction. This typically involves reacting the corresponding carboxylic acid, 6-Chloro-5-nitropicolinic acid, or a more reactive derivative like an acyl chloride, with an ammonia source.
One practical approach involves using simple and convenient amine sources like ammonium chloride (NH₄Cl). researchgate.net This method can provide the corresponding primary amide in good to excellent yields. The reaction of esters with ammonia, known as ammonolysis, is another established method for preparing amides, though it can sometimes be sluggish. nih.gov The direct thermal condensation of carboxylic acids and amines is also possible but generally requires high temperatures (above 160°C) to overcome the formation of unreactive ammonium salts. mdpi.com
Table 2: Selected Methods for Primary Amide Synthesis
| Starting Material | Reagent(s) | Key Features |
|---|---|---|
| Acyl Chloride | Ammonium Chloride (NH₄Cl) | A practical and convenient method, often using NMP as a solvent and acid binder. researchgate.net |
| Ester | Ammonia (NH₃) | A common laboratory method known as ammonolysis. nih.gov |
| Carboxylic Acid | Ammonia (NH₃) | Requires high temperatures to proceed without a catalyst. mdpi.com |
| Carboxylic Acid | Condensing agents (e.g., DCC, HATU) + Ammonia source | Mild conditions, but requires specialized coupling reagents. |
Isolation and Purification Techniques in Advanced Synthesis
Following a chemical transformation, the desired product must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and reagents.
Chromatographic Separation Methodologies
Chromatography is a cornerstone of purification in modern organic synthesis. For a compound like this compound, column chromatography using a solid stationary phase like silica (B1680970) gel or alumina (B75360) would be a standard method for achieving high purity. The choice of solvent system (eluent) is crucial for effective separation.
In cases where reactions produce intractable solid byproducts, such as the tin salts from SnCl₂ reductions, a preliminary filtration step is often necessary. The use of a filter aid like Celite can be employed to help remove fine precipitates before subsequent extraction and chromatographic purification. reddit.com The purity of the final product is often verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. bldpharm.com
Recrystallization and Crystallization Protocols
Recrystallization is a pivotal technique for the purification of solid organic compounds. The selection of an appropriate solvent system is paramount for achieving high purity and yield. For picolinamides, which possess both hydrogen-bond-donating and -accepting groups, a range of solvents with varying polarities can be explored.
A common approach for the recrystallization of substituted picolinamides involves the use of mixed solvent systems. For instance, a study on the structurally related compound, N-(4-methoxyphenyl)picolinamide, reported successful recrystallization from a 30% ethanol-water solution. iucr.org This suggests that a similar protic solvent mixture could be effective for this compound, leveraging the differential solubility of the compound and impurities at varying temperatures.
The general protocol for recrystallization would involve dissolving the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals as the solubility of the compound decreases. Impurities, which are either more soluble in the solvent or present in smaller quantities, will remain in the mother liquor. The purified crystals are subsequently isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.
The choice of solvent is critical and is often determined empirically. A systematic approach to solvent screening is beneficial and can be tabulated for clarity.
Table 1: Potential Solvent Systems for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | The amide and nitro groups suggest solubility in polar protic solvents. The mixture allows for fine-tuning of polarity. | Good crystal formation upon cooling, with impurities remaining in the aqueous ethanol solution. |
| Isopropanol | Similar to ethanol, it is a polar protic solvent that can be effective for compounds with hydrogen bonding capabilities. | May provide an alternative to ethanol with potentially different solubility characteristics for impurities. |
| Acetonitrile | A polar aprotic solvent that can be a good choice for compounds that are sensitive to protic solvents. | Can yield high-purity crystals, particularly if impurities are highly soluble. |
| Ethyl Acetate/Hexane (B92381) | A less polar solvent system. Ethyl acetate can dissolve the compound, while hexane acts as an anti-solvent to induce crystallization. | Useful if the compound has moderate polarity and impurities are non-polar. |
It is important to note that the ideal solvent system should exhibit a steep solubility curve for this compound, meaning it should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
Industrial Scalability Considerations and Green Chemistry Principles
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of several factors to ensure efficiency, safety, and environmental sustainability. Green chemistry principles provide a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances.
Process Optimization for Scale-Up:
On an industrial scale, batch or continuous processing can be employed. Continuous flow chemistry, in particular, offers advantages in terms of heat and mass transfer, reaction control, and safety, which are crucial for nitration reactions that are often highly exothermic. Key parameters such as reaction temperature, pressure, stoichiometry of reactants, and catalyst loading (if applicable) must be optimized to maximize yield and minimize byproduct formation.
Green Chemistry in Synthesis:
The application of green chemistry principles can significantly reduce the environmental footprint of this compound production. Several strategies can be considered:
Atom Economy: The synthesis route should be designed to maximize the incorporation of all materials used in the process into the final product. This minimizes waste generation at the source.
Use of Safer Solvents: Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or bio-derived solvents. For the purification step, the selection of solvents with favorable safety and environmental profiles is crucial.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they can be used in smaller quantities and can often be recycled and reused. For instance, solid acid catalysts could potentially be employed in the nitration step, replacing traditional nitrating agents that generate significant acidic waste.
Renewable Feedstocks: Exploring synthetic pathways that utilize renewable starting materials can contribute to a more sustainable chemical industry. For pyridine-based compounds, research into thermo-catalytic conversion of biomass-derived glycerol (B35011) and ammonia presents a promising long-term alternative to petroleum-based feedstocks. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure, where possible, can significantly reduce energy consumption. The use of microwave irradiation or other energy-efficient heating methods can also be explored to shorten reaction times and improve energy efficiency.
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis and Purification | Potential Benefits |
| Prevention | Optimizing reaction conditions to minimize byproduct formation. | Reduced waste treatment costs and environmental impact. |
| Atom Economy | Designing a synthetic route that maximizes the incorporation of starting materials into the final product. | Increased efficiency and reduced raw material consumption. |
| Less Hazardous Chemical Syntheses | Utilizing safer nitrating agents and avoiding the use of highly toxic reagents. | Improved worker safety and reduced environmental contamination. |
| Safer Solvents and Auxiliaries | Employing greener solvents for reaction and recrystallization, such as water or ethanol. | Reduced volatile organic compound (VOC) emissions and improved process safety. |
| Design for Energy Efficiency | Utilizing catalytic processes and energy-efficient technologies like flow chemistry or microwave synthesis. | Lower energy consumption and reduced greenhouse gas emissions. |
| Use of Renewable Feedstocks | Investigating biosynthetic routes or using bio-based starting materials. | Reduced reliance on fossil fuels and a more sustainable production process. |
By integrating these principles, the industrial-scale production of this compound can be made more economically viable and environmentally responsible, aligning with the growing demand for sustainable chemical manufacturing.
Chemical Transformations and Derivatization Strategies
Reactions of the Nitro Group
The nitro group is a versatile functional group known for its strong electron-withdrawing character through both inductive and resonance effects. nih.gov This property governs its reactivity, with reduction to the corresponding amino group being its most fundamental transformation. nih.gov
The conversion of the aromatic nitro group in 6-Chloro-5-nitropicolinamide to an amino group yields 5-amino-6-chloropicolinamide. This transformation is significant as it dramatically alters the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. This reduction can be achieved through various methods, broadly classified into catalytic hydrogenation and chemical reduction pathways.
Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitro groups. nih.gov The process involves the use of molecular hydrogen (H₂) and a metal catalyst.
The mechanism for the catalytic hydrogenation of a nitroaromatic compound like this compound on a heterogeneous metal catalyst (e.g., Palladium on Carbon, Pd/C, or Platinum(IV) oxide, PtO₂) involves several key steps:
Adsorption: Both molecular hydrogen (H₂) and the substrate, this compound, are adsorbed onto the surface of the metal catalyst. youtube.comlibretexts.org
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species (atomic hydrogen). youtube.com
Stepwise Reduction: The adsorbed nitro group undergoes a stepwise reduction through the transfer of hydrogen atoms from the catalyst surface. The reaction is believed to proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before the final amino (-NH₂) group is formed. nih.gov
Desorption: The final product, 5-amino-6-chloropicolinamide, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
A potential challenge in the catalytic hydrogenation of halogenated nitroaromatics is the competing reaction of hydrodehalogenation, where the chlorine atom is reductively cleaved and replaced by a hydrogen atom. nih.gov The choice of catalyst, solvent, and reaction conditions is crucial to maximize the chemoselectivity for the reduction of the nitro group while preserving the C-Cl bond.
To avoid the potential for hydrodehalogenation observed in catalytic hydrogenation, selective chemical reduction methods are often employed. These methods typically use metals in acidic media and are known for their high chemoselectivity in reducing nitro groups while leaving aryl halides intact.
Common reagents for this transformation include:
Iron in acidic media (Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction. The mechanism involves a series of single-electron transfers from the iron metal to the nitro group. The acidic medium provides the protons required for the formation of water from the oxygen atoms of the nitro group.
Tin(II) Chloride (SnCl₂/HCl): Stannous chloride is another widely used reagent for the selective reduction of aromatic nitro compounds. It acts as a dissolving metal reducing agent where the Sn(II) ion is oxidized to Sn(IV).
The general pathway involves the transfer of six electrons to the nitro group, leading to the formation of the amine. This process is highly effective for substrates containing reducible functional groups like halogens. wikipedia.org
| Reagent System | General Conditions | Key Advantages | Potential Side Reactions |
|---|---|---|---|
| H₂ / Pd/C | Low to moderate H₂ pressure, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | High efficiency, clean workup | Hydrodechlorination (loss of Cl) |
| Fe / HCl or NH₄Cl | Aqueous or alcoholic solvents, often heated | High chemoselectivity, cost-effective | Requires stoichiometric metal, acidic workup |
| SnCl₂ / HCl | Concentrated HCl, often in alcoholic solvents | High chemoselectivity, mild conditions | Generates tin-based waste |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for sensitive substrates | Can be less efficient for some substrates |
While reduction to an amine is the most common reaction, the strong electron-withdrawing nature of the nitro group can enable other transformations. nih.gov In highly activated systems, the nitro group itself can sometimes act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov Furthermore, the nitro group significantly lowers the electron density of the pyridine (B92270) ring, activating it for other reactions. For instance, in some nitropyridone and quinolone systems, the nitro group facilitates Diels-Alder cycloaddition reactions by activating the C5-C6 double bond, followed by elimination of nitrous acid to form a new aromatic ring. nih.gov Such reactivities, while less common than reduction, highlight the versatility of the nitro group as a "synthetic chameleon" in organic synthesis. nih.gov
Reductive Transformations to Amino Derivatives
Reactions of the Chlorine Atom
The chlorine atom at the C6 position of this compound is susceptible to nucleophilic attack, primarily due to the electronic properties of the substituted pyridine ring.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides, particularly those on electron-deficient aromatic systems. masterorganicchemistry.com The pyridine ring is inherently π-deficient, making it more susceptible to nucleophilic attack than benzene. uci.edu This reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group at the C5 position and the electron-withdrawing effect of the ring nitrogen itself.
The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism: youtube.com
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine leaving group (C6). This is typically the rate-determining step. The attack forms a non-aromatic, negatively charged intermediate known as a Meisenheimer complex. youtube.com
Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by resonance. For this compound, the charge is effectively stabilized by both the adjacent pyridine nitrogen and the nitro group at the para-like C5 position, which can delocalize the charge onto its oxygen atoms. masterorganicchemistry.com This stabilization is crucial for the reaction to proceed. uci.edu
Elimination (Rearomatization): The aromaticity of the ring is restored by the expulsion of the chloride leaving group (Cl⁻), yielding the final substituted product.
The efficiency of the SNAr reaction is highly dependent on the ability of the ring to stabilize the negative charge in the intermediate. The positioning of the nitro group relative to the chlorine atom in this compound is optimal for this stabilization. masterorganicchemistry.comuci.edu
| Nucleophile Class | Example Nucleophile | Resulting Functional Group |
|---|---|---|
| Alkoxides | CH₃O⁻ (Methoxide) | -OCH₃ (Methoxy) |
| Primary Amines | R-NH₂ | -NHR (Secondary Amine) |
| Secondary Amines | R₂NH | -NR₂ (Tertiary Amine) |
| Thiolates | RS⁻ | -SR (Thioether) |
| Azide | N₃⁻ | -N₃ (Azido) |
Nucleophilic Aromatic Substitution (SNAr) Mechanisms
Investigation with Various Nucleophiles (e.g., Amines, Alkoxides, Thiols)
The reaction of this compound with amines, alkoxides, and thiols leads to the formation of 6-amino, 6-alkoxy, and 6-thioether substituted 5-nitropicolinamide (B1583589) derivatives, respectively. The general scheme for this transformation is depicted below:
Amines: Primary and secondary amines react to form N-substituted aminopicolinamides.
Alkoxides: Alkoxides, generated from alcohols and a base, yield alkoxy-substituted picolinamides.
Thiols: Thiolates, the conjugate bases of thiols, produce thioether-linked picolinamides.
The presence of the electron-withdrawing nitro group is crucial for the facility of these reactions. youtube.com It stabilizes the Meisenheimer complex, the intermediate formed during the SNAr mechanism, thereby lowering the activation energy of the reaction.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Amine | R-NH₂ | 6-(Alkylamino)-5-nitropicolinamide |
| Alkoxide | R-O⁻Na⁺ | 6-Alkoxy-5-nitropicolinamide |
| Thiol | R-S⁻Na⁺ | 6-(Alkylthio)-5-nitropicolinamide |
Regiochemical Control in Substitution Reactions
In the context of this compound, the regiochemistry of nucleophilic substitution is highly controlled. The chlorine atom at the 6-position is significantly more activated towards nucleophilic attack than any other position on the pyridine ring. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the ortho-nitro group. These groups effectively delocalize the negative charge in the Meisenheimer intermediate, making the C-6 position the exclusive site of substitution.
Cross-Coupling Reactions Involving the Halogen
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom of this compound serves as a suitable handle for such transformations. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-picolinamide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used to introduce aryl or vinyl substituents at the 6-position. organic-chemistry.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the this compound and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org This method is instrumental in the synthesis of alkynyl-substituted picolinamides. The regioselectivity of the Sonogashira coupling is generally high, with the substitution occurring at the more reactive halide position when multiple halides are present. libretexts.org
Stille Coupling: The Stille coupling reaction pairs the chloro-picolinamide with an organotin compound (organostannane) in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups.
Table 2: Overview of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C (Aryl, Vinyl) |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Alkynyl) |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd catalyst | C-C |
Reactions of the Amide Moiety
The amide functional group of this compound can also undergo various chemical transformations, further expanding its synthetic utility.
Hydrolysis to Carboxylic Acid Derivatives
Under acidic or basic conditions, the amide group can be hydrolyzed to the corresponding carboxylic acid, yielding 6-chloro-5-nitropicolinic acid. sigmaaldrich.com This carboxylic acid is a valuable intermediate itself, as it can be converted into other derivatives such as esters or used in further synthetic manipulations where the carboxylic acid functionality is required. myskinrecipes.comchemscene.com
N-Alkylation and Acylation of the Amide Nitrogen
The nitrogen atom of the amide can be functionalized through alkylation or acylation reactions. N-alkylation can be achieved by treating the picolinamide (B142947) with an alkyl halide in the presence of a base. ub.edunih.gov This introduces an alkyl group onto the amide nitrogen. Similarly, N-acylation can be accomplished using an acyl chloride or anhydride (B1165640) to introduce an acyl group. researchgate.net These reactions allow for the modification of the amide moiety, which can be important for tuning the properties of the final molecule.
Synthesis of Advanced Picolinamide Derivatives and Analogues
The chemical reactivity of this compound at its various functional groups makes it a versatile starting material for the synthesis of a wide array of more complex picolinamide derivatives and analogues. nih.govgoogle.com By strategically combining the reactions discussed above, researchers can construct molecules with diverse functionalities and substitution patterns. For instance, a nucleophilic substitution at the 6-position can be followed by a cross-coupling reaction on a different part of the molecule (if other halogens are present), or by modification of the amide group. This modular approach allows for the systematic exploration of chemical space around the picolinamide core. The synthesis of such derivatives is of interest in various fields, including medicinal chemistry and materials science. researchgate.netresearchgate.net
Structural Modification and Diversification Strategies
The modification of this compound often centers on the displacement of the chloro group via nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitro group and the pyridine nitrogen atom activates the C6 position, making it susceptible to attack by various nucleophiles. This reactivity is a cornerstone for the diversification of the picolinamide scaffold.
One documented strategy involves the reaction of this compound with amino-containing compounds. For instance, treatment with (4-aminophenyl)methanol in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) results in the formation of 6-((4-(hydroxymethyl)phenyl)amino)-5-nitropicolinamide. This transformation exemplifies a common approach to introduce aryl amine substituents at the C6 position, which can serve as a handle for further functionalization or to modulate the electronic and steric properties of the molecule.
The following table summarizes a representative structural modification of this compound:
| Starting Material | Reagent | Product | Reaction Type |
| This compound | (4-aminophenyl)methanol, DIEA | 6-((4-(hydroxymethyl)phenyl)amino)-5-nitropicolinamide | Nucleophilic Aromatic Substitution |
Data sourced from patent literature describing the synthesis of AKT1 modulators.
Further diversification can be envisioned through the reaction of the chloro-substituent with a wide array of nucleophiles, including but not limited to alkoxides, thiolates, and various heterocyclic amines. The resulting derivatives can then be subjected to additional chemical modifications, such as reactions involving the nitro group (e.g., reduction to an amine) or the amide functionality (e.g., hydrolysis, dehydration to a nitrile, or N-alkylation/arylation), to generate a library of compounds with diverse structural features.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure Assignment
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides characteristic absorption bands for the functional groups present. For 6-Chloro-5-nitropicolinamide, key vibrational modes are expected for the amide, nitro, and chloro-substituted pyridine (B92270) groups.
Expected FT-IR Vibrational Modes for this compound:
Amide Group (–CONH₂):
N-H stretching vibrations typically appear as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.
The C=O stretching (Amide I band) is a strong, prominent peak usually found between 1680-1630 cm⁻¹.
The N-H bending (Amide II band) occurs in the 1650-1580 cm⁻¹ range.
Nitro Group (–NO₂):
Asymmetric stretching gives rise to a strong absorption band typically between 1560-1520 cm⁻¹.
Symmetric stretching results in a strong band in the 1360-1330 cm⁻¹ region.
Pyridine Ring:
C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.
C=C and C=N ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region.
Chloro Group (–Cl):
The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 800-600 cm⁻¹.
The table below summarizes the theoretical and experimentally observed FT-IR frequencies for analogous compounds, providing a reference for the analysis of this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Asymmetric Stretch (Amide) | ~3400 |
| N-H Symmetric Stretch (Amide) | ~3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=O Stretch (Amide I) | 1680-1630 |
| N-H Bend (Amide II) | 1650-1580 |
| C=C/C=N Ring Stretch | 1600-1400 |
| NO₂ Asymmetric Stretch | 1560-1520 |
| NO₂ Symmetric Stretch | 1360-1330 |
| C-Cl Stretch | 800-600 |
Note: This is an interactive table based on generalized data for functional groups.
FT-Raman spectroscopy serves as a valuable complement to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While polar bonds like C=O show strong IR absorption, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the symmetric vibrations of the pyridine ring and the nitro group are expected to be particularly Raman active.
Key Expected FT-Raman Signals:
Nitro Group (–NO₂): The symmetric stretching vibration (~1350 cm⁻¹) is typically a very strong and characteristic band in the Raman spectrum.
Pyridine Ring: Aromatic ring stretching modes, especially the symmetric "ring breathing" vibration, yield intense Raman signals.
C-Cl Bond: The stretching of the carbon-chlorine bond is also readily observable in the Raman spectrum.
To achieve unambiguous assignment of the observed vibrational bands, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations. Using computational methods like Density Functional Theory (DFT), the vibrational frequencies of the molecule can be predicted. This theoretical spectrum, when compared with the experimental one, allows for a precise assignment of each band to a specific molecular motion. This combined approach confirms the molecular structure and provides deeper insight into the molecule's vibrational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the amide protons and the aromatic protons on the pyridine ring.
Expected ¹H NMR Signals:
Amide Protons (-CONH₂): The two amide protons are expected to appear as a broad singlet in the downfield region (typically δ 7.5-8.5 ppm). Its chemical shift can be sensitive to solvent and concentration.
Pyridine Ring Protons: The pyridine ring has two aromatic protons. Due to the electron-withdrawing effects of the chloro, nitro, and carboxamide groups, these protons are expected to be significantly deshielded and appear far downfield. Their exact chemical shifts and coupling patterns would confirm their positions on the ring.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH (Pyridine) | > 8.0 | Doublet |
| Aromatic CH (Pyridine) | > 8.0 | Doublet |
| Amide NH₂ | 7.5 - 8.5 | Broad Singlet |
Note: This is an interactive table based on predicted values.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment.
Expected ¹³C NMR Signals for this compound:
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and is expected to appear in the δ 160-170 ppm range.
Pyridine Ring Carbons: The six carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the chlorine (C-Cl) and the carbon attached to the nitro group (C-NO₂) will be significantly affected. The other aromatic carbons will appear in the typical range for heteroaromatic rings (δ 120-150 ppm).
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 170 |
| C-Cl (Aromatic) | ~150 |
| C-NO₂ (Aromatic) | ~145 |
| Other Aromatic Carbons | 120 - 145 |
Note: This is an interactive table based on predicted values.
Advanced NMR Techniques (e.g., 2D NMR, Solvent Effects)
While one-dimensional NMR provides initial insights, advanced two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like this compound. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, definitively connecting adjacent protons on the picolinamide (B142947) ring. Furthermore, heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to correlate protons with their directly attached carbons and with carbons over two to three bonds, respectively. This would allow for the complete and confident assignment of all carbon and proton signals in the molecule.
The study of solvent effects on NMR chemical shifts can also provide valuable structural information. Running NMR spectra in a variety of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can induce changes in the chemical shifts of protons, particularly those of the amide group and the aromatic protons. These solvent-induced shifts can help to identify protons involved in intermolecular interactions and provide further evidence for the proposed structure. For instance, the amide proton signals would be expected to show significant downfield shifts in hydrogen-bond-accepting solvents like DMSO-d₆ compared to a non-polar solvent like CDCl₃.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact mass, which can be used to confirm the elemental formula of this compound (C₆H₄ClN₃O₃). The theoretical exact mass can be calculated, and a measured value from HRMS with a low ppm (parts per million) error would provide strong evidence for the correct molecular formula, distinguishing it from other potential isobaric compounds.
Interactive Data Table: Theoretical Isotopic Distribution for C₆H₄ClN₃O₃
| Mass (m/z) | Relative Abundance (%) |
| 200.9941 | 100.00 |
| 201.9912 | 32.00 |
| 201.9976 | 7.03 |
| 202.9946 | 2.25 |
Note: This table represents a theoretical calculation and can be interacted with to sort data.
Analysis of Fragmentation Patterns for Structural Confirmation
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. Upon ionization in the mass spectrometer, the molecular ion of this compound will undergo characteristic fragmentation, breaking at its weakest bonds. The analysis of the m/z values of these fragment ions can help to piece together the structure of the molecule. Expected fragmentation pathways would likely involve the loss of the amide group (-CONH₂), the nitro group (-NO₂), and the chlorine atom (-Cl). The observation of fragment ions corresponding to these losses would provide strong confirmation of the presence of these functional groups and their connectivity within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the atomic arrangement can be constructed.
Analysis of Crystal Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis of crystal packing provides insight into the intermolecular forces that govern the solid-state structure. For this compound, it is expected that hydrogen bonding involving the amide group will be a dominant intermolecular interaction, potentially forming dimers or extended networks. Other interactions, such as dipole-dipole interactions involving the nitro and chloro groups, and potential π-π stacking of the aromatic rings, would also be elucidated. Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and crystal morphology.
Computational and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 6-Chloro-5-nitropicolinamide, DFT calculations provide a detailed picture of its geometric and electronic features. These studies are typically performed using a specific functional, such as B3LYP, combined with a basis set, for example, 6-311++G(d,p), to ensure reliable and accurate results.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Conformational analysis is also a critical aspect, especially concerning the orientation of the amide (-CONH2) and nitro (-NO2) groups relative to the pyridine (B92270) ring. Different rotational isomers (conformers) may exist, and their relative energies can be calculated to identify the most stable conformation. These studies help in understanding the flexibility of the molecule and the potential energy barriers between different conformations. The stability of different conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance.
Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.745 | C-C-Cl | 119.5 |
| C-N (nitro) | 1.470 | C-C-N (nitro) | 118.0 |
| C-C (ring) | 1.390 | O-N-O | 125.0 |
| C-N (amide) | 1.360 | C-C-N (amide) | 115.0 |
| C=O | 1.230 | ||
| N-H | 1.010 |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.
Electronic Structure Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, such as the pyridine ring and the amide group. Conversely, the LUMO is often centered on the electron-deficient nitro group, which is a strong electron-withdrawing group. This distribution indicates that the molecule is likely to act as an electron donor from the ring and amide regions and as an electron acceptor at the nitro group.
Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)
| Parameter | Energy (eV) |
| HOMO Energy | -7.50 |
| LUMO Energy | -3.20 |
| HOMO-LUMO Gap | 4.30 |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and amide groups, as well as the nitrogen atom of the pyridine ring. The hydrogen atoms of the amide group and the carbon atoms attached to the electronegative chlorine and nitro groups would exhibit positive potential. This information is invaluable for understanding intermolecular interactions.
Global Reactivity Descriptors
Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide quantitative measures of the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of chemical hardness, indicating the ease of charge transfer.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
Table 3: Global Reactivity Descriptors for this compound (Exemplary Data)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 5.35 |
| Chemical Hardness (η) | 2.15 |
| Chemical Softness (S) | 0.465 |
| Electrophilicity Index (ω) | 6.66 |
Note: This table is illustrative. Actual values would be derived from the HOMO and LUMO energies.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals.
For this compound, NBO analysis can reveal the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization within the pyridine ring. The analysis of the second-order perturbation energies provides quantitative information about the strength of the interactions between donor and acceptor orbitals, which contribute to the stability of the molecule. For instance, interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the adjacent bonds can be quantified.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule, typically a protein.
Computational Modeling of Molecular Interactions with Biological Macromolecules
Computational modeling helps in understanding how a ligand like this compound might interact with a biological target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govarxiv.org This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the protein.
The process utilizes scoring functions to estimate the binding affinity for each pose, ranking them to identify the most likely binding mode. These scoring functions approximate the thermodynamics of the binding event, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonding. For this compound, docking studies would identify key amino acid residues within a hypothetical receptor's active site that are crucial for its binding, providing a static snapshot of the potential interaction. nih.govarxiv.org
Table 1: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex
| Binding Mode | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 1 | -8.5 | Tyr123, Ser245 | Hydrogen Bond |
| 2 | -8.2 | Phe345, Leu456 | Hydrophobic |
| 3 | -7.9 | Asp121 | Electrostatic |
Simulations of Conformational Dynamics and Binding Modes
While docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the molecular interactions over time. mdpi.comnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. mdpi.com This is crucial because biological macromolecules are not rigid structures; their conformational changes can significantly influence ligand binding. mdpi.comnih.gov
For this compound, an MD simulation would start with the best-docked pose. Over the course of the simulation (ranging from nanoseconds to microseconds), researchers can observe the stability of the ligand in the binding pocket, the dynamics of key protein-ligand interactions, and any conformational changes in the protein induced by the ligand. nih.gov These simulations can reveal transient binding pockets or allosteric sites that are not apparent in static crystal structures. nih.gov
Quantitative Structure-Activity Relationship (QSAR) for Molecular Properties
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or other properties. wikipedia.orgfiveable.me The fundamental principle is that the structural properties of a molecule determine its activity. fiveable.me
Correlation of Structural Descriptors with Intrinsic Molecular Properties
In a QSAR study, the first step is to define a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules. For a molecule like this compound, these descriptors could include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, number of rotatable bonds).
Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).
Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., LogP).
These descriptors are then statistically correlated with an experimentally determined property, such as binding affinity or reaction rate, using methods like multiple linear regression or machine learning algorithms. fiveable.me
Table 2: Example of Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Hypothetical Value for a Compound |
|---|---|---|
| Topological | Molecular Weight | 202.56 g/mol |
| Geometrical | Molecular Surface Area | 180 Ų |
| Electronic | Dipole Moment | 3.5 D |
| Hydrophobic | LogP | 1.8 |
Predictive Modeling for Chemical Reactivity
Predictive modeling for chemical reactivity uses computational methods to forecast how a molecule will behave in a chemical reaction. nih.gov This is highly valuable for planning synthetic routes, understanding metabolic pathways, and assessing molecular stability. nih.gov These models can be based on quantum mechanics, which provides a precise description of electronic interactions during bond formation and breakage, or on machine learning algorithms trained on large datasets of known reactions. nih.gov
For this compound, predictive models could identify the most reactive sites on the molecule. For instance, the nitro group is a strong electron-withdrawing group, which would influence the reactivity of the pyridine ring. Computational models could predict its susceptibility to nucleophilic aromatic substitution or reduction. Machine learning models, trained on vast reaction databases, could suggest potential reactants and conditions for transforming this compound into other desired compounds. nih.gov
Advanced Applications and Functional Investigations in Chemical Research
6-Chloro-5-nitropicolinamide as a Versatile Intermediate in Complex Organic Synthesis
The strategic placement of reactive functional groups on the pyridine (B92270) core renders this compound a highly useful intermediate in the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for certain reactions, while these groups themselves serve as handles for synthetic modification.
Precursor for Diverse Heterocyclic Systems
Nitropyridines are established precursors for a wide range of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities. nih.gov The chloro and nitro groups on compounds like this compound are key reactive sites. The chlorine atom, positioned at the 6-position, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various oxygen, nitrogen, or sulfur-based nucleophiles. This reaction is a common strategy for building more complex scaffolds. For instance, similar 2-chloropyridines are used as starting materials in the synthesis of novel insecticides by reacting them with appropriate hydroxyl compounds. nih.gov
Furthermore, the nitro group can be readily reduced to an amino group. This transformation is a critical step in many synthetic pathways, as the resulting aminopyridine is a versatile building block for constructing fused heterocyclic rings. A notable example is the synthesis of the highly selective DNA-dependent protein kinase inhibitor AZD7648, which starts from 2-amino-4-methyl-5-nitropyridine. nih.gov The synthesis involves cyclization to a triazolo[1,5-a]pyridine, followed by reduction of the nitro group and subsequent coupling reactions. nih.gov This demonstrates a typical synthetic strategy where the nitro group is used to facilitate an initial reaction and is then transformed to enable further molecular elaboration, a role for which this compound is well-suited.
The amide functional group also participates in these synthetic schemes, either by directing reactions to specific sites or by being incorporated into the final heterocyclic structure. This multi-functionality allows chemists to design synthetic routes to a variety of complex, biologically relevant molecules.
Building Block in Multi-Step Synthetic Sequences
The utility of this compound and related nitropyridines extends to their role as key intermediates in multi-step synthetic sequences for pharmaceuticals and agrochemicals. nih.govmyskinrecipes.com The synthesis of kinase inhibitors, such as those targeting Janus kinase 2 (JAK2), has been accomplished using 2-chloro-5-methyl-3-nitropyridine (B188117) as a starting material. nih.gov In these sequences, the nitropyridine core is methodically elaborated through a series of reactions, including oxidation, nucleophilic substitution, and amide coupling, to build the final complex active molecule. nih.gov
The synthesis of the DNA-dependent protein kinase inhibitor AZD7648 provides a concrete example of a multi-step sequence where a substituted nitropyridine is a crucial starting block. The process illustrates how the functional groups are manipulated sequentially to achieve the target structure. nih.gov
Table 1: Synthetic Sequence for AZD7648 from a Nitropyridine Precursor
| Step | Starting Material | Reagents | Intermediate/Product | Purpose of Transformation |
|---|---|---|---|---|
| 1 | 2-amino-4-methyl-5-nitropyridine | DMF DMA, then hydroxylamine (B1172632) | Hydroxyimine derivative | Preparation for cyclization |
| 2 | Hydroxyimine derivative | - | Triazolo[1,5-a]pyridine | Formation of fused heterocyclic core |
| 3 | Triazolo[1,5-a]pyridine | Ammonium (B1175870) formate, Pd/C | Amino-triazolopyridine | Reduction of nitro group to amine |
| 4 | Amino-triazolopyridine | 2-chloropyrimidine derivative | AZD7648 | Buchwald–Hartwig coupling to form final product |
Data sourced from a review on the use of nitropyridines in the synthesis of bioactive molecules. nih.gov
Role in Coordination Chemistry and Ligand Design
The picolinamide (B142947) structure, characterized by a nitrogen atom in the pyridine ring and an adjacent amide group, is a classic bidentate chelating motif in coordination chemistry. This arrangement allows it to form stable complexes with a wide range of metal ions.
Exploration of Metal Complex Formation
Picolinamide and its derivatives are known to coordinate with metal ions through the pyridine nitrogen and the amide oxygen atoms, forming a stable five-membered chelate ring. The study of lanthanide complexes with related picolinate (B1231196) ligands has revealed the formation of various structures, including one-dimensional coordination polymers. researchgate.net X-ray crystallographic analyses of lanthanide-picolinate complexes show that the metal ions are often coordinated by multiple ligand molecules, leading to complex three-dimensional networks. mdpi.comresearchgate.net For instance, in tris-dipicolinate lanthanide complexes, the metal ion is bound through interactions between the carboxylate groups of the dipicolinate ligands and groups on a host protein. nih.gov The specific geometry and stability of these metal complexes are influenced by factors such as the nature of the metal ion, the substituents on the picolinamide ligand, and the solvent system. The chloro and nitro substituents on this compound are expected to significantly influence its electronic properties and, consequently, its coordination behavior and the stability of its metal complexes.
Application in Separation Processes (e.g., Actinide/Lanthanide Separation Mechanism)
A significant application of picolinamide-based ligands is in the separation of trivalent actinides (An(III)) from lanthanides (Ln(III)), a crucial and challenging step in the partitioning and transmutation strategy for managing used nuclear fuel. acs.org The chemical similarity between these f-block elements makes their separation difficult.
The selectivity of picolinamide-type ligands for actinides over lanthanides is attributed to the difference in the nature of their bonding. rsc.org The interaction between the "soft" nitrogen donor of the pyridine ring and the trivalent actinides (which are considered softer acids than lanthanides) is thought to have a more significant covalent character. rsc.org Lanthanide interactions, in contrast, are predominantly electrostatic (hard acid-base interactions). This subtle difference in covalency in the An(III)-N bond is believed to be the key to the separation mechanism.
Computational studies using Density Functional Theory (DFT) have been employed to investigate this selectivity. fas.org These theoretical models help elucidate the electronic structures and bonding properties of the metal-ligand complexes, providing insights into why amide-based ligands often show stronger coordination and better selectivity for Am(III) over Eu(III) compared to ester-based analogues. acs.orgrsc.org
Table 2: Research Findings on Actinide/Lanthanide Separation using Picolinamide-based Ligands
| Finding | Method/Study Type | Significance |
|---|---|---|
| Picolinamide ligands show selective extraction of Am(III) over Eu(III). | Solvent Extraction Experiments | Demonstrates potential for nuclear fuel reprocessing. |
| Selectivity is attributed to a greater covalent character in the Am(III)-Nitrogen bond. | DFT Computational Studies | Provides a theoretical basis for the observed selectivity. |
| Electron-withdrawing groups on the pyridine ring can increase distribution ratios for Am(III). | Synthesis and Extraction Studies | Shows that ligand modification can tune separation efficiency. |
| Ligands form stable complexes with defined stoichiometries (e.g., 1:1 or 2:1 ligand-to-metal). | Spectrophotometry and Crystallography | Elucidates the structure of the extracted metal-ligand species. |
Information compiled from studies on picolinamide-based extractants. acs.orgrsc.org
Mechanistic Investigations of Biological Interactions
The pyridine carboxamide scaffold is present in numerous biologically active compounds, and researchers have investigated the mechanisms through which these molecules exert their effects. While specific mechanistic studies on this compound are not widely published, research on analogous compounds provides insight into potential biological interactions.
One area of investigation is enzyme inhibition. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated as urease inhibitors. nih.gov Urease is a nickel-containing enzyme that plays a role in pathologies associated with certain bacteria, such as Helicobacter pylori. Molecular docking and kinetic studies of potent inhibitors from this class revealed that their mechanism of action involves interactions with the nickel ions in the enzyme's active site. nih.gov The binding is stabilized by hydrogen bonds and π-π interactions, effectively blocking the enzyme's function. nih.gov The specific mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic analysis. researchgate.net
Furthermore, the nitro group itself is a critical feature in the mechanism of action for many bioactive molecules. mdpi.com In biological systems, nitroaromatic compounds can undergo enzymatic reduction. This reduction can proceed through a one-electron pathway to form a nitro radical anion or a two-electron pathway via nitroso and hydroxylamine intermediates to the corresponding amine. mdpi.com These reactive intermediates can potentially interact with cellular macromolecules. In some cases, the nitro compound acts as a prodrug, requiring bioreduction to become active. For example, the antibacterial action of 5-nitrofurans is based on the reductive activation of the nitro group by bacterial nitroreductases. mdpi.com This suggests that the biological activity of this compound could be mechanistically linked to the metabolic fate of its nitro group within a biological system.
Molecular Target Identification and Binding Characterization
At present, there are no publicly available research articles that identify the specific molecular targets of this compound. Consequently, information regarding its binding characteristics, such as affinity, kinetics, and mode of interaction with any biological molecule, remains undetermined.
Elucidation of Molecular Pathways Affected by Compound Interaction
Due to the absence of identified molecular targets, the molecular pathways that may be influenced by this compound have not been elucidated. The impact of this compound on cellular or systemic signaling, metabolic, or other biological pathways is currently unknown.
Structure-Interaction Relationship Studies for Molecular Recognition
Detailed structure-interaction relationship (SIR) studies for this compound are not available in the current body of scientific literature. Such studies are crucial for understanding how the structural features of the compound, including the chloro and nitro substituents on the picolinamide scaffold, contribute to molecular recognition by potential binding partners. Without this research, the specific pharmacophore and auxophore elements of the molecule are undefined.
Integration into Advanced Analytical Method Development
The integration of this compound into the development of advanced analytical methods is not documented in peer-reviewed research. While commercial suppliers may provide basic analytical data for quality control, comprehensive studies on its analytical behavior are not published.
Chromatographic Behavior in Modern Analytical Systems
There is a lack of published research detailing the chromatographic behavior of this compound in modern analytical systems such as high-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), or gas chromatography (GC). Data on its retention characteristics, selectivity, and performance with various stationary and mobile phases in complex matrices are not available.
Spectroscopic Signatures in Complex Mixtures
While basic spectroscopic data (e.g., NMR, mass spectrometry) for the pure compound may exist for identification purposes, there are no published studies on its distinctive spectroscopic signatures in complex mixtures. Research into its unique spectral properties that would allow for its identification and quantification in intricate biological or environmental samples has not been reported.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of 6-chloro-5-nitropicolinamide and its derivatives presents an opportunity to implement and develop more sustainable and efficient chemical processes. Future research will likely focus on moving beyond traditional synthetic methods, which often involve harsh conditions and generate significant waste.
Green Chemistry in Synthesis: The principles of green chemistry offer a framework for developing more environmentally benign synthetic routes. For the nitration of the pyridine (B92270) ring, a key step in the synthesis of this compound, research could explore the use of solid acid catalysts or polymer-supported nitrating agents to minimize the use of corrosive and hazardous concentrated acids like sulfuric and nitric acid. rsc.org Similarly, the amidation step could be made more sustainable by employing catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant byproducts. catalyticamidation.infomdpi.com Direct amidation of the corresponding carboxylic acid or ester derivatives under transition-metal-free and solvent-free conditions represents a particularly promising green alternative. Enzymatic methods for amide bond formation are also gaining traction as a sustainable approach. researchgate.net
Flow Chemistry for Enhanced Safety and Efficiency: Continuous flow synthesis has emerged as a powerful technology for the safe and efficient production of chemical compounds, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration. google.com The small reaction volumes and excellent heat transfer in flow reactors can mitigate the risks associated with the nitration of pyridine derivatives. Future work could focus on developing a continuous-flow process for the synthesis of this compound, potentially integrating the nitration and amidation steps into a single, streamlined process. mdpi.comthieme-connect.degoogle.com This approach not only enhances safety but also allows for easier scalability and automation.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Catalysis | Reduced waste, milder reaction conditions, catalyst recyclability. | Development of solid acid catalysts for nitration and efficient catalysts for direct amidation. |
| Flow Chemistry | Improved safety for hazardous reactions, enhanced process control, scalability. | Design and optimization of a continuous-flow reactor for the multi-step synthesis of this compound. |
| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalysts. | Screening and engineering of enzymes for the selective amidation of 6-chloro-5-nitropicolinic acid derivatives. |
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanism is crucial. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions can provide this valuable information.
In-situ Spectroscopic Analysis: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, an in-situ FTIR or Raman probe could be used to track the consumption of reactants and the formation of intermediates and the final product. This would allow for precise determination of reaction endpoints, identification of potential side reactions, and optimization of reaction parameters such as temperature, pressure, and catalyst loading. The vibrational spectra of picolinamide (B142947) and its derivatives have been studied, providing a basis for developing such monitoring methods. core.ac.ukresearchgate.net
| Spectroscopic Technique | Information Gained | Application in Synthesis |
| In-situ FTIR Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products. | Optimization of reaction conditions for amidation, determination of reaction kinetics. |
| Raman Spectroscopy | Monitoring of specific functional group transformations, suitable for aqueous and solid-phase reactions. | Real-time analysis of the nitration step, monitoring of reactions in flow chemistry setups. |
Integration of Machine Learning and AI in Computational Predictions
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. These computational tools can significantly accelerate the discovery and development of new molecules and synthetic routes.
Predicting Molecular Properties and Reactivity: Machine learning models can be trained on large datasets of chemical information to predict a wide range of properties for new molecules, including their spectroscopic characteristics, reactivity, and potential biological activity. researchgate.netnih.govpaperswithcode.comyoutube.com For this compound, ML models could be developed to predict the properties of its derivatives, guiding the selection of candidates for synthesis and testing. For instance, quantitative structure-property relationship (QSPR) models could be built to predict the inhibition of specific enzymes, such as cytochrome P450, by novel picolinamide derivatives. nih.gov
Optimizing Synthetic Routes: AI algorithms can also be used to predict the outcomes of chemical reactions and to suggest optimal synthetic pathways. By analyzing vast databases of known reactions, these models can identify the most efficient and sustainable routes to a target molecule like this compound, potentially uncovering novel and non-intuitive synthetic strategies.
| AI/ML Application | Potential Impact | Research Direction |
| Property Prediction | Rapid screening of virtual libraries of this compound derivatives for desired properties. | Development of accurate QSPR models for predicting biological activity and physicochemical properties. |
| Reaction Outcome Prediction | In-silico optimization of reaction conditions, reducing the need for extensive experimental screening. | Training of ML models on datasets of pyridine functionalization reactions to predict yields and selectivity. |
| Retrosynthesis Planning | Automated design of novel and efficient synthetic routes. | Application of AI-powered retrosynthesis tools to propose innovative pathways to this compound and its analogs. |
Design of Next-Generation Chemical Probes Based on this compound Scaffold
The unique electronic and structural features of this compound make its scaffold an attractive starting point for the design of next-generation chemical probes with diverse applications in chemical biology and medicinal chemistry.
Kinase Inhibitors: The picolinamide scaffold is present in a number of known kinase inhibitors. nih.govnih.gov The presence of the chloro and nitro groups on the pyridine ring of this compound provides handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of potent and selective kinase inhibitors. nih.gov The 6-chloro-3-nitropyridine moiety, in particular, has been identified as a potential "warhead" for the design of covalent inhibitors that can form a permanent bond with a target kinase, leading to enhanced potency and duration of action. mdpi.com The design of such inhibitors can be guided by computational docking studies to predict the binding of these molecules to the kinase active site. nih.gov
Fluorescent Probes: The development of fluorescent probes for the detection of biologically important species is a vibrant area of research. The 8-amidoquinoline scaffold, structurally related to picolinamide, has been extensively used in the design of fluorescent sensors for metal ions like zinc. nih.govmdpi.comnih.gov The this compound scaffold could be functionalized with fluorophores to create novel fluorescent probes. The electron-withdrawing nature of the nitro and chloro groups could be exploited to modulate the photophysical properties of the resulting probes, potentially leading to sensors with improved sensitivity and selectivity. The design of such probes can be approached using principles like the "covalent-assembly" strategy. nih.gov
Covalent Probes for Target Identification: The reactivity of the 6-chloro-3-nitropyridine moiety towards nucleophilic residues like cysteine makes the this compound scaffold a promising platform for the development of covalent chemical probes. mdpi.com These probes can be used to identify the protein targets of bioactive molecules and to map their binding sites. The design of such probes involves the careful tuning of the electrophilicity of the "warhead" to ensure selective labeling of the intended target. researchgate.netresearchgate.net
| Probe Type | Design Strategy | Potential Application |
| Kinase Inhibitors | Introduction of substituents to interact with the kinase active site; development of covalent inhibitors targeting cysteine residues. | Cancer therapy and research in cell signaling. |
| Fluorescent Probes | Attachment of a fluorophore and a recognition moiety to the scaffold. | Detection of metal ions or other biologically relevant analytes in vitro and in vivo. |
| Covalent Probes | Optimization of the electrophilic character of the 6-chloro-5-nitropyridine moiety for selective protein labeling. | Target identification and validation in drug discovery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
